
Methyl 2-acetoxypropanoate
Overview
Description
Methyl 2-acetoxypropanoate is an organic ester compound characterized by a methyl ester group and an acetoxy (acetyloxy) substituent at the second carbon of the propanoate backbone. Esters like this compound are often utilized in organic synthesis, pharmaceuticals, or flavor/fragrance industries due to their reactivity and functional versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetoxypropanoate can be synthesized through the esterification of 2-hydroxypropanoic acid (lactic acid) with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, this compound is produced by reacting lactic acid with acetic anhydride in large-scale reactors. The reaction mixture is then purified through distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetoxypropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form lactic acid and acetic acid.
Transesterification: It can react with other alcohols to form different esters.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Lactic acid and acetic acid.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-acetoxypropanoate is an ester with the molecular formula C6H10O4. Its structure features an acetoxy group, which imparts unique reactivity that can be exploited in chemical transformations. This compound is often referred to as MAPA and is recognized for its role as a precursor in the production of methyl acrylate.
Conversion to Methyl Acrylate
One of the primary applications of MAPA is its conversion to methyl acrylate, a compound widely used in the production of polymers, adhesives, paints, and coatings. The conversion process typically involves catalytic reactions under specific conditions:
- Catalytic Process : The conversion of MAPA to methyl acrylate can achieve high yields (up to 90%) when conducted under optimized conditions involving inert gases and specific excipients such as acetic acid .
- Reaction Conditions : Studies have shown that using a gaseous mixture containing MAPA and an excipient at elevated temperatures (around 560°C) can significantly enhance the yield and selectivity of methyl acrylate production .
Table 1: Summary of Conversion Conditions for Methyl Acrylate Production
Parameter | Condition |
---|---|
Temperature | ~560°C |
Gas Hourly Space Velocity | ~450 - 1800 h⁻¹ |
Excipient | Acetic acid, formic acid |
Yield of Methyl Acrylate | Up to 90% |
Yield of Byproducts | <5% methyl propionate |
Production of Acrylic Acid
Methyl acrylate can further be converted into acrylic acid, which has extensive industrial applications including the manufacture of superabsorbent polymers used in diapers and hygiene products. The pathway from MAPA to acrylic acid is notable for its efficiency and reduced need for complex purification processes:
- Direct Conversion : Recent advancements have demonstrated that methyl acrylate can be directly converted to acrylic acid with high molar yields (up to 80%) through catalytic reactions involving water or organic carboxylic acids .
- Industrial Relevance : This method allows for the production of high-purity acrylic acid suitable for conventional industrial uses without extensive purification steps, marking a significant improvement over traditional methods .
Case Studies
Several studies highlight the efficacy of MAPA in industrial applications:
- Gas Phase Pyrolysis : A study reported a highly efficient synthesis route for methyl acrylate via gas-phase pyrolysis of MAPA at elevated temperatures (600°C), achieving atom economy and minimal byproduct formation .
- Catalytic Efficiency : Research demonstrated that using specific catalysts significantly improved the conversion rates of MAPA to both methyl acrylate and acrylic acid, showcasing the compound's potential in sustainable chemical processes .
Mechanism of Action
The mechanism of action of methyl 2-acetoxypropanoate involves its hydrolysis to lactic acid and acetic acid. Lactic acid can participate in various metabolic pathways, including glycolysis and the citric acid cycle. The compound’s effects are primarily due to its conversion to these metabolites, which are involved in numerous biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methyl 2-acetoxypropanoate shares core features with the following analogs (Figure 1):
- Ethyl 2-methoxy-2-methylpropanoate (CAS 4379-23-1): Contains a methoxy group instead of acetoxy and an ethyl ester .
- Ethyl 2-(acetyloxy)-2-methylpropanoate (CAS 84298-15-7): Features an ethyl ester and a branched acetoxy group .
- Methyl 2-acetylpentanoate: A methyl ester with a longer carbon chain and acetyl substituent .
The acetoxy group in this compound introduces an additional ester bond, increasing its susceptibility to hydrolysis compared to methoxy-substituted analogs.
Physical and Chemical Properties
Table 1: Comparative Properties of this compound and Analogs
*Inferred properties based on structural analogs.
Key Observations :
- Molecular Weight: this compound (162.14 g/mol) falls between ethyl-substituted analogs due to its methyl ester group and acetoxy substituent.
- Volatility: Methyl esters generally exhibit lower boiling points than ethyl esters (e.g., Ethyl 2-methoxy-2-methylpropanoate vs. This compound) due to reduced molecular weight and branching .
Biological Activity
Methyl 2-acetoxypropanoate (MAPA) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article reviews the biological activity of MAPA, summarizing research findings, case studies, and relevant data.
This compound is characterized by the molecular formula C6H10O4 and a molecular weight of 174.14 g/mol. It is a colorless liquid with a fruity odor, commonly used as an intermediate in organic synthesis and as a flavoring agent.
Biological Activities
1. Antimicrobial Properties
Research indicates that MAPA exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.5 mg/mL for certain strains, highlighting its potential as a natural preservative in food products .
2. Enzymatic Reactions
MAPA has been utilized in enzymatic reactions, particularly in the dynamic kinetic resolution of chiral compounds. The compound serves as a substrate for various enzymes, including lipases and monooxygenases, which catalyze its conversion into more biologically active derivatives. For instance, studies have shown that recombinant phenylacetone monooxygenase can oxidize MAPA to produce valuable chiral alcohols with high enantiomeric excess .
3. Anti-inflammatory Effects
Preliminary studies suggest that MAPA may possess anti-inflammatory properties. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The compound's mechanism appears to involve the modulation of signaling pathways associated with inflammation .
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of MAPA, researchers tested its effects on foodborne pathogens. The results showed that MAPA significantly reduced the bacterial load in contaminated food samples over a 24-hour period, suggesting its potential application as a food preservative.
Case Study 2: Enzyme-Catalyzed Reactions
Another study focused on the use of MAPA in enzyme-catalyzed reactions for synthesizing chiral compounds. The researchers reported that using MAPA as a substrate resulted in high yields and selectivity for desired products, demonstrating its utility in asymmetric synthesis processes.
Data Tables
Biological Activity | Tested Strains/Conditions | Results |
---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 0.5 mg/mL |
Escherichia coli | MIC = 0.5 mg/mL | |
Enzymatic Reaction | Lipase catalysis | High enantiomeric excess |
Monooxygenase reaction | Successful oxidation to chiral alcohols |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Methyl 2-acetoxypropanoate, and what are their mechanistic considerations?
this compound is synthesized via esterification or transesterification reactions. Key methods include:
- Chiral synthesis : Reacting (−)-methyl L-lactate with acetyl chloride under controlled conditions to preserve stereochemistry .
- Catalytic acetylation : Using isopropenyl acetate as an acetyl donor with lipases or acidic catalysts, achieving yields >70% .
- Diazomethane methylation : Converting 2-acetoxypropanoic acid to the methyl ester using diazomethane, though this method requires careful handling due to diazomethane’s instability .
Mechanistic studies emphasize the role of nucleophilic acyl substitution in ester formation, with solvent polarity and catalyst choice (e.g., H₂SO₄ vs. enzymatic) influencing reaction efficiency .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm ester functionality (e.g., methyl ester peak at δ 3.6–3.8 ppm) and acetoxy group integration .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (146.141 g/mol) and fragmentation patterns .
- Polarimetry : For chiral variants, optical rotation measurements ([α]D) confirm enantiopurity, critical for biological studies .
Q. What are the primary applications of this compound in organic synthesis?
- Peptide synthesis : As a protected intermediate, it facilitates coupling reactions without racemization .
- Polymer chemistry : Serves as a monomer in biodegradable polyester synthesis, leveraging its ester and acetoxy groups for controlled polymerization .
- Drug intermediates : Used to synthesize chiral building blocks for pharmaceuticals, such as antiviral agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity in chiral this compound synthesis?
- Enzymatic catalysis : Lipases (e.g., Candida antarctica lipase B) in non-polar solvents (e.g., hexane) improve enantiomeric excess (ee >95%) by favoring kinetic resolution .
- Temperature control : Lower temperatures (0–5°C) reduce epimerization during acetyl transfer, as shown in studies using (−)-methyl L-lactate .
- Solvent engineering : Polar aprotic solvents (e.g., THF) stabilize transition states, enhancing selectivity in transesterification .
Q. How should researchers address contradictions in reported reaction yields for this compound synthesis?
- Data reconciliation : Compare reaction scales (micro vs. bulk), catalyst purity, and analytical methods (e.g., isolated yield vs. GC-MS quantification) .
- Reproducibility protocols : Standardize substrate ratios (e.g., 1:1.2 molar ratio of lactate to acetyl donor) and moisture control to minimize side reactions .
- Meta-analysis : Cross-reference literature (e.g., Ireland et al., 2002 vs. Shuklov et al., 2012) to identify context-specific variables like inert atmosphere requirements .
Q. What challenges arise in studying the enzymatic interactions of this compound?
- Substrate specificity : Enzymes like esterases may hydrolyze the acetoxy group unpredictably, requiring activity assays with fluorogenic probes or HPLC monitoring .
- Steric hindrance : The methyl and acetoxy groups limit binding in active sites, necessitating mutagenesis studies to engineer compatible enzymes .
- Kinetic modeling : Use stopped-flow techniques to measure transient intermediates, as conventional steady-state assays may miss short-lived species .
Q. Methodological Guidelines
- Experimental design : Align objectives with analytical capabilities (e.g., chiral HPLC for enantiopurity checks) .
- Data interpretation : Apply QSPR (Quantitative Structure-Property Relationship) models to predict reactivity and stability from molecular descriptors .
- Safety protocols : Despite limited hazard data (e.g., no STOT information ), assume standard ester handling (gloves, fume hood) and avoid aqueous workups with reactive intermediates .
Properties
IUPAC Name |
methyl 2-acetyloxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(8)9-3)10-5(2)7/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFFGYLLUHQSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277951 | |
Record name | methyl 2-acetoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-75-9 | |
Record name | Propanoic acid, 2-(acetyloxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6284-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 5219 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC5219 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-acetoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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